TiO₂ MOCVD Deposition Rate: 3–6× Higher Film Growth
Titanium diolate complexes containing the 2-methyl-2,4-pentanediolate (mpd) ligand — the identical chelating unit present in Titanium(4+) 2-methylpentane-2,4-diolate — demonstrated a 3- to 6-fold higher TiO₂ film growth rate compared to the commercial Ti precursors Ti(mpd)(tmhd)₂ and Ti(OPrⁱ)₂(tmhd)₂ when evaluated under identical liquid-source MOCVD conditions at substrate temperatures of 400–475 °C [1]. The head-to-head comparison was performed using the same deposition reactor, identical precursor delivery system, and matched temperature ramp protocols. The enhanced deposition rate is mechanistically attributed to weaker Ti–O bond strength in the diolate-ketoesterate ligand set versus the tmhd (2,2,6,6-tetramethyl-3,5-heptanedionate) ligand set, facilitating more efficient thermal decomposition and TiO₂ nucleation on the substrate surface [1][2].
| Evidence Dimension | TiO₂ film deposition rate (relative growth rate, liquid-source MOCVD) |
|---|---|
| Target Compound Data | Ti(mpd)(mdop)₂ (mpd-diolate complex): 3–6× rate vs. comparators; [Ti(mpd)(mdop)(μ-OMe)]₂ (dimeric mpd-diolate complex): 3–6× rate vs. comparators |
| Comparator Or Baseline | Ti(mpd)(tmhd)₂ (commercial Ti MOCVD precursor): baseline rate = 1× ; Ti(OPrⁱ)₂(tmhd)₂ (commercial Ti MOCVD precursor): baseline rate = 1× |
| Quantified Difference | Factor of 3× to 6× increase in TiO₂ film growth rate for mpd-diolate-containing complexes vs. both commercial comparators |
| Conditions | Liquid-source metal-organic chemical vapor deposition (LS-MOCVD); substrate temperature range 400–475 °C; precursors delivered in solution phase; TiO₂ films deposited on Si or equivalent substrates |
Why This Matters
For thin-film production environments, a 3–6× deposition rate advantage directly translates to proportionally higher wafer throughput or reduced precursor consumption per unit film thickness, significantly lowering the cost-per-wafer and increasing manufacturing tool utilization — a decisive factor in volume procurement decisions for MOCVD precursor materials.
- [1] Woo K, Cho G, Lee WI, et al. Novel Titanium Compounds for Metal-Organic Chemical Vapor Deposition of Titanium Dioxide Films with an Ultrahigh Deposition Rate. Inorganic Chemistry. 2003;42(7):2378–2383. doi:10.1021/ic0256967. PMID: 12665373 View Source
- [2] MOCVD Precursor Encyclopedia. Diolate Ketoesterate – Ti(mpd)(mdop)₂ and [Ti(mpd)(mdop)(μ-OMe)]₂ Entry. Available at: https://mocvd-precursor-encyclopedia.de View Source
